![molecular formula C12H6Br4O4 B1682726 3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol CAS No. 27951-69-5](/img/structure/B1682726.png)
3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol
Overview
Description
“3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol” is a compound with the molecular formula C12H6Br4O4 . It is also known by other names such as Tebrofen and Bi (3,5-dibromo-2,4-dihydroxyphenyl) . The molecular weight of this compound is 533.79 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 533.79 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 533.69586 g/mol and the Monoisotopic Mass is 529.69996 g/mol . The Topological Polar Surface Area is 80.9 Ų .Scientific Research Applications
Anticancer Potential
Tebrophen, a semisynthetic halogenated polyphenol, is a known antiviral drug that has been found to inhibit activities on inflammation and cancer-related targets . It has shown to inhibit the activities of kinases ZAP-70 and Lck, as well as hydrolase DPPIV . It has also been observed to slow the propagation of various cancer cell lines, including breast cancer (MDA-MB-231), osteosarcoma (U2OS), and cervical carcinoma (HeLa) .
Treatment of Viral Eye Diseases
Tebrophen, which is a form of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol, has been used for the treatment of viral eye diseases .
Organic Synthesis Intermediates
3,3’,5,5’-Tetrabromobiphenyl can be used as organic synthesis intermediates . This means it can be used in the laboratory research and development processes and chemical production processes .
Pharmaceutical Intermediates
In addition to being used as organic synthesis intermediates, 3,3’,5,5’-Tetrabromobiphenyl can also be used as pharmaceutical intermediates . This suggests its potential use in the development and production of various pharmaceutical products .
Analytical Reference Standard
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can be used as an analytical reference standard for the quantification of the analyte in air samples and sediment/sludge samples using chromatography techniques .
Removal of Pollutants from Aquatic Environment
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol finds applications in a variety of consumer products ranging from fabrics to plastics and electronics . Its removal from the aquatic environment using environmentally-friendly chitosan (CS)/poly (vinyl alcohol) (PVA) nanofibrous membranes is reported .
properties
IUPAC Name |
2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSYMCDPNAWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182233 | |
Record name | Tebrofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol | |
CAS RN |
27951-69-5 | |
Record name | Tebrofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebrofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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